2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine
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Overview
Description
2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine is a heterocyclic compound with a molecular weight of 300.77 g/mol . This compound is characterized by the presence of a chlorothiophene ring fused to an imidazo[2,1-a]phthalazine core.
Preparation Methods
The synthesis of 2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 1,3-cyclohexanediones with thiourea, followed by cyclization with acetophenones, and finally, the Vilsmeier-Haack-Arnold reaction . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions .
Chemical Reactions Analysis
2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in pathogens . Molecular docking studies have shown strong binding interactions with viral targets, such as the RNA polymerase PB1-PB2 subunits of influenza A virus .
Comparison with Similar Compounds
2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine can be compared with other similar compounds, such as:
2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl acetic acid: This compound shares a similar chlorothiophene ring but differs in the core structure, leading to different biological activities.
Benzo[d]imidazo-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-ones: These compounds have a similar imidazo core but with different substituents, resulting in varied antiviral and antibacterial properties.
The uniqueness of this compound lies in its specific structural features and the broad spectrum of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4S/c15-12-6-5-11(20-12)10-7-19-14(17-10)9-4-2-1-3-8(9)13(16)18-19/h1-7H,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKMPHYUVJSMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC(=C3)C4=CC=C(S4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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